molecular formula C11H14BrNO3 B13572115 tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate CAS No. 548771-40-0

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate

Cat. No.: B13572115
CAS No.: 548771-40-0
M. Wt: 288.14 g/mol
InChI Key: UMURZINZIAHTBU-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate typically involves the reaction of 2-bromo-4-hydroxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-bromo-4-hydroxyaniline+tert-butyl chloroformatetert-Butyl (2-bromo-4-hydroxyphenyl)carbamate+HCl\text{2-bromo-4-hydroxyaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-bromo-4-hydroxyaniline+tert-butyl chloroformate→tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carbamate group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or alcohols depending on the reduction conditions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, while the carbamate moiety can modulate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (2-bromo-4-chlorophenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness

tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the hydroxy group allows for hydrogen bonding and other interactions.

Properties

CAS No.

548771-40-0

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)

InChI Key

UMURZINZIAHTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)Br

Origin of Product

United States

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